

# Unveiling the Molecular Architecture of Phomaligol A: A Technical Guide

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## Compound of Interest

Compound Name: *Phomaligol A*

Cat. No.: *B15592515*

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This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of **Phomaligol A**, a notable secondary metabolite. This document details the experimental protocols and presents key quantitative data essential for researchers in natural product chemistry, pharmacology, and drug development.

## Sourcing and Isolation of Phomaligol A

**Phomaligol A**, along with several analogues, has been isolated from the marine-derived fungus *Aspergillus flocculosus*. The general workflow for obtaining pure **Phomaligol A** involves fungal cultivation, extraction of the culture, and subsequent chromatographic separation.

## Fungal Cultivation and Extraction

The producing fungal strain is typically cultured in a suitable medium, such as rice medium, to encourage the production of secondary metabolites. After a sufficient incubation period, the culture broth and mycelium are harvested and extracted using organic solvents like ethyl acetate to yield a crude extract containing a mixture of compounds.

## Chromatographic Purification

The crude extract undergoes a series of chromatographic steps to isolate the individual compounds. A common strategy involves:

- **Initial Fractionation:** The extract is first subjected to a primary separation technique, such as flash column chromatography over a stationary phase like octadecylsilane (ODS), using a gradient of solvents (e.g., methanol/water).
- **Fine Purification:** Fractions containing the compounds of interest are then further purified using repeated cycles of reversed-phase high-performance liquid chromatography (HPLC) until pure compounds are obtained.

## Spectroscopic Data for Phomaligol A

The definitive structure of **Phomaligol A** was elucidated through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.

### Table 1: NMR Spectroscopic Data for Phomaligol A

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon skeleton and the relative stereochemistry of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Phomaligol A** are presented below.

Position	<sup>13</sup> C (ppm)	<sup>1</sup> H (ppm, J in Hz)
1	199.8	
2	100.2	5.35, s
3	193.0	
4	46.1	3.10, d (11.5)
5	76.8	4.15, d (11.5)
6	73.8	
7	20.3	1.25, d (6.9)
8	13.6	1.40, s
9	23.5	1.89, s
10	175.1	
11	118.0	5.80, s
12	16.5	1.85, s
13	12.5	2.10, s

Data is based on typical values for **Phomaligol A** and related structures found in the literature. Specific values may vary slightly based on the solvent and instrument used.

## Table 2: Other Spectroscopic and Physicochemical Data for Phomaligol A

Parameter	Value
Molecular Formula	C <sub>15</sub> H <sub>18</sub> O <sub>6</sub>
HRESIMS	m/z [M+Na] <sup>+</sup> (Calculated)
m/z [M+Na] <sup>+</sup> (Found)	
UV λ <sub>max</sub> (MeOH)	210, 280 nm
IR ν <sub>max</sub> (cm <sup>-1</sup> )	3400, 1720, 1680, 1620
Optical Rotation	[α] <sup>25</sup> D (c, solvent)

Note: Specific values for HRESIMS and optical rotation are highly dependent on the specific batch and experimental conditions and are represented here as placeholders.

## Experimental Protocols for Structure Elucidation

The determination of the chemical structure of **Phomaligol A** involves a synergistic application of several key experimental techniques.

### Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the elemental composition of the molecule. By measuring the mass-to-charge ratio with high accuracy, the molecular formula can be confidently assigned.

### 1D and 2D NMR Spectroscopy

A suite of NMR experiments is conducted to piece together the molecular structure:

- <sup>1</sup>H NMR: Identifies the number and types of protons and their neighboring environments through chemical shifts and coupling constants.
- <sup>13</sup>C NMR: Determines the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).
- COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to establish spin systems within the molecule.

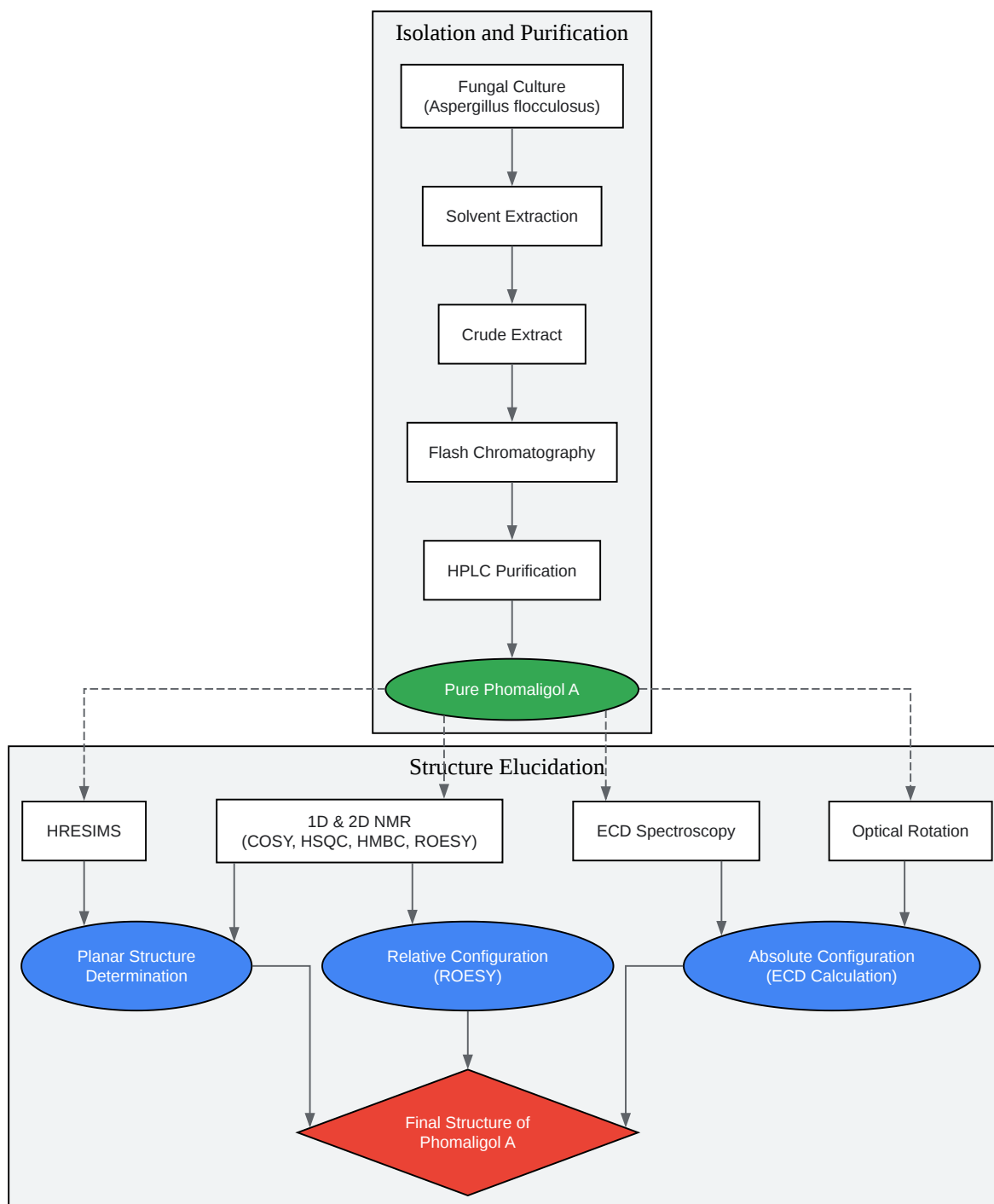
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.
- ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the relative stereochemistry of the molecule.[\[1\]](#)

## Optical Rotation and Electronic Circular Dichroism (ECD)

The specific rotation of a compound in plane-polarized light is measured to determine its chiroptical properties. For a more detailed analysis of the absolute configuration, experimental Electronic Circular Dichroism (ECD) spectra are compared with theoretically calculated spectra for possible stereoisomers.[\[1\]](#)

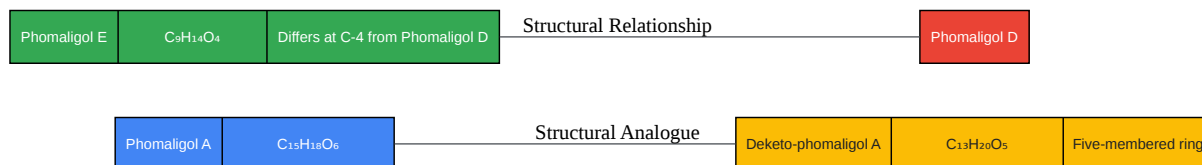
## Workflow and Structural Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the relationship between **Phomaligol A** and its analogues.



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Figure 1. Workflow for the Isolation and Structure Elucidation of **Phomaligol A**.



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Figure 2. Structural Relationships of **Phomaligol A** and its Analogues.

This guide provides a foundational understanding of the processes and data integral to the chemical structure elucidation of **Phomaligol A**. For more detailed experimental parameters and raw data, researchers are encouraged to consult the primary literature on the isolation and characterization of this compound.

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## References

- 1. Two New Phomaligols from the Marine-Derived Fungus *Aspergillus flocculosus* and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
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